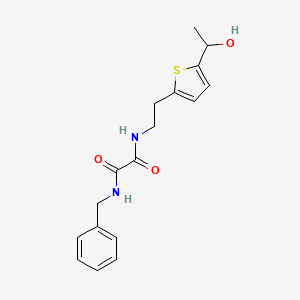
N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Oxalamides
This compound is an oxalamide, a class of compounds characterized by the presence of an oxalamide functional group (-C(=O)NHC(=O)-). Oxalamides are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer activities .
Thiophenes
The compound also contains a thiophene ring, a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found to possess various biological activities, including anti-inflammatory, analgesic, and antiviral properties .
Benzyl groups
The presence of a benzyl group (C6H5CH2-) could potentially influence the lipophilicity of the compound, which in turn could affect its absorption, distribution, metabolism, and excretion (ADME) properties .
Environmental factors
The stability, efficacy, and action of the compound could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds or enzymes .
Biologische Aktivität
N1-benzyl-N2-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C21H26N2O3S
- Molecular Weight : 386.5 g/mol
- CAS Number : 2034491-95-5
The compound features an oxalamide group, which is known for its ability to interact with various biological targets. The presence of the thiophene moiety may enhance its biological activity through interactions with cellular receptors or enzymes.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The oxalamide linkage can facilitate hydrogen bonding with target proteins, while the thiophene ring may contribute to hydrophobic interactions, enhancing binding affinity.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some oxalamide derivatives have shown efficacy against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus . The structural features of this compound may suggest similar potential.
- Anticancer Properties : Studies on related compounds indicate that they may inhibit tumor growth in various cancer models. For instance, certain derivatives demonstrated significant suppression of ovarian cancer xenografts in animal studies .
Case Studies and Experimental Evidence
- Anticonvulsant Activity : A related compound, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), was evaluated for its anticonvulsant properties. It exhibited protection in several seizure models, suggesting that derivatives of benzyl oxalamides may also possess neuroprotective effects .
- Pharmacokinetics and ADME-Tox Profiling : In vitro studies have shown that related compounds possess favorable absorption, distribution, metabolism, and excretion (ADME-Tox) properties. These include good permeability and metabolic stability, which are crucial for therapeutic applications .
- Synergistic Effects : Investigations into the combination of oxalamide derivatives with established anticonvulsants revealed synergistic effects, indicating potential for enhanced therapeutic efficacy when used in combination therapies .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C21H26N2O3S |
| Molecular Weight | 386.5 g/mol |
| CAS Number | 2034491-95-5 |
| Antimicrobial Activity | Effective against P. aeruginosa, S. aureus |
| Anticancer Activity | Significant tumor growth suppression in xenograft models |
Eigenschaften
IUPAC Name |
N'-benzyl-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(20)15-8-7-14(23-15)9-10-18-16(21)17(22)19-11-13-5-3-2-4-6-13/h2-8,12,20H,9-11H2,1H3,(H,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQVHEHUKIJIHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C(=O)NCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













